molecular formula C20H20ClN3OS B11046966 N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11046966
M. Wt: 385.9 g/mol
InChI Key: SCAJUJUWMGJUDL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylphenyl group, and a thioxo-tetrahydropyrimidine core

Preparation Methods

The synthesis of N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thioxo-tetrahydropyrimidine core, followed by the introduction of the chlorophenyl and ethylphenyl groups. Common reagents used in these reactions include chlorinating agents, ethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the thioxo-tetrahydropyrimidine core.

Scientific Research Applications

N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-4-(4-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group.

    N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has an oxo group instead of a thioxo group.

    N-(2-bromophenyl)-4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(4-ethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20ClN3OS/c1-3-13-8-10-14(11-9-13)18-17(12(2)22-20(26)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)

InChI Key

SCAJUJUWMGJUDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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